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molecular formula C15H33In B8590811 Indium, tris(2,2-dimethylpropyl)- CAS No. 106136-98-5

Indium, tris(2,2-dimethylpropyl)-

Cat. No. B8590811
M. Wt: 328.24 g/mol
InChI Key: WAKXDUIFFXWYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04710575

Procedure details

A flask, charged with 29.13 g (58.3 mmol) of indium triiodide dissolved in 100 ml. of dry diethyl ether (from sodium/benzophenone) was fitted with a condenser, magnetic stir bar and a pressure equalizing addition funnel. Under a cover of argon, 100 ml., 2.32M neopentyl magnesium chloride in diethyl ether solution (previously prepared from purified neopentyl chloride and magnesium turnings) was transferred to the addition funnel. The Grignard reagent was then added to the indium triiodide solution over a period of 20 minutes. After the addition was complete, the reaction mixture was stirred at room temperature for 18 hours. The condenser and addition funnel were then replaced by a stopper and a S Teflon valve adapter and the diethyl ether was removed by vacuum distillation at room temperature. The crude product, a trisneopentyl indium etherate mixture, was isolated by vacuum distillation at 110° C. into a side-arm flask (cooled to -196° C.) attached to the reaction flask by means of an 85° elbow. The distillation must be continued for approximately 8 hours. The diethyl ether was then removed from the crude trisneopentyl indium by simple vacuum distillation at room temperature for 12 hours. The product, a crystalline solid was finally purified by vacuum sublimation at 30° C. with the receiving flask at -10° C. The yield of purified trisneopentyl indium was 17.7 g (53.9 mmol, 92.4% based on indium triiodide).
Name
indium triiodide
Quantity
29.13 g
Type
reactant
Reaction Step One
Name
neopentyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[I-].[I-].[In+3:4].[CH2:5]([Mg]Cl)[C:6]([CH3:9])([CH3:8])[CH3:7]>C(OCC)C>[CH2:5]([In:4]([CH2:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH2:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C:6]([CH3:9])([CH3:8])[CH3:7] |f:0.1.2.3|

Inputs

Step One
Name
indium triiodide
Quantity
29.13 g
Type
reactant
Smiles
[I-].[I-].[I-].[In+3]
Step Two
Name
neopentyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml
ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
from purified neopentyl chloride and magnesium turnings)
ADDITION
Type
ADDITION
Details
The Grignard reagent was then added to the indium triiodide solution over a period of 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
The condenser and addition funnel
CUSTOM
Type
CUSTOM
Details
a S Teflon valve adapter and the diethyl ether was removed by vacuum distillation at room temperature

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(C)(C)C)[In](CC(C)(C)C)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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